1-Iododibenzo[b,d]furan: Comprehensive Chemical Properties, Reactivity, and Applications in Advanced Synthesis
1-Iododibenzo[b,d]furan: Comprehensive Chemical Properties, Reactivity, and Applications in Advanced Synthesis
Executive Summary
1-Iododibenzo[b,d]furan (CAS: 857784-97-5) is a highly specialized heterocyclic building block characterized by a rigid, planar dibenzofuran core and a highly reactive carbon-iodine (C-I) bond at the 1-position[1]. As a Senior Application Scientist, I have observed that the strategic placement of the heavy iodine atom on this electron-rich tricyclic system transforms it into a privileged scaffold. It is extensively utilized in transition-metal-catalyzed cross-coupling reactions, serving as a critical intermediate in the development of novel anti-mycobacterial therapeutics and high-performance organic semiconductor materials[2][3].
This whitepaper synthesizes the physicochemical properties, mechanistic reactivity, and field-proven experimental protocols associated with 1-iododibenzo[b,d]furan, providing a self-validating guide for researchers and drug development professionals.
Physicochemical Profiling and Structural Logic
The utility of 1-iododibenzo[b,d]furan stems directly from its physicochemical profile. The planar, aromatic nature of the dibenzofuran system provides significant π -conjugation, making the core highly stable under standard physiological and environmental conditions. However, the C-I bond introduces a site of targeted lability.
Quantitative Data Summary
Table 1: Key Physicochemical Properties of 1-Iododibenzo[b,d]furan[1][4]
| Property | Value | Causality / Significance |
| CAS Number | 857784-97-5 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C12H7IO | Defines the tricyclic heteroaromatic structure. |
| Molecular Weight | 294.09 g/mol | High molecular weight driven by the heavy iodine atom. |
| Melting Point | 48 - 49 °C | Low melting solid; requires careful handling to prevent melting during high-friction milling. |
| Boiling Point | 366.6 ± 15.0 °C (Predicted) | High boiling point indicates strong intermolecular forces (π-π stacking). |
| Density | 1.809 ± 0.06 g/cm³ (Predicted) | Dense solid due to the heavy halogen substitution. |
| XLogP3 | 4.1906 | Highly lipophilic; excellent for penetrating lipid-rich mycobacterial cell walls. |
| Appearance | Light yellow to yellow solid | Yellowing indicates trace iodine liberation via photo-degradation. |
Mechanistic Reactivity and Catalytic Activation
The selection of 1-iododibenzo[b,d]furan over its brominated or chlorinated analogs is a deliberate thermodynamic choice. The bond dissociation energy of the C-I bond is significantly lower (approx. 65 kcal/mol) than that of the C-Br bond (approx. 81 kcal/mol). This large atomic radius and high polarizability make iodine an exceptional leaving group.
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), the oxidative addition of Pd(0) into the C-I bond is often the rate-determining step. The lability of the 1-iodo position allows this insertion to occur at significantly milder temperatures, preserving sensitive functional groups on complex coupling partners.
Caption: Catalytic cycle of Pd-mediated cross-coupling for 1-Iododibenzo[b,d]furan.
Applications in Drug Discovery: Anti-Mycobacterial Agents
One of the most profound applications of the 1-iododibenzo[b,d]furan scaffold is in the synthesis of novel therapeutics targeting Mycobacterium tuberculosis (MTB). The lipophilic nature of the dibenzofuran core (XLogP3 > 4.0) allows these molecules to effectively penetrate the thick, mycolic acid-rich cell wall of MTB[1][3].
In a landmark study, researchers utilized 1-iododibenzofuran-2-ol to synthesize a series of 2-substituted-3H-benzofurobenzofurans via molecular hybridization[3]. The synthesis relied on a palladium-copper catalyzed Sonogashira coupling with various alkyl and aryl acetylenes, followed by an intramolecular cyclization.
Efficacy Benchmark: The derivative 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran emerged as a highly potent anti-mycobacterial agent, exhibiting a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against the M. tuberculosis H37Rv strain, coupled with low cytotoxicity and a favorable therapeutic index[3].
Caption: Synthesis workflow for anti-mycobacterial benzofurobenzofurans.
Applications in Organic Electronics and OLEDs
Beyond pharmaceuticals, furan derivatives are foundational units for building organic semiconductor materials[2]. The rigid, planar structure of 1-iododibenzo[b,d]furan ensures excellent π -orbital overlap in the solid state.
By functionalizing the 1-position via cross-coupling, materials scientists synthesize extended conjugated systems (e.g., furanthiophene and furanthiadiazole derivatives). These derivatives are utilized as active layer materials in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), dramatically improving charge carrier mobility and device stability[2].
Field-Proven Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific actions are taken.
Protocol A: Palladium-Copper Catalyzed Sonogashira Coupling
Objective: Synthesize alkynylated dibenzofuran intermediates from 1-iododibenzo[b,d]furan.
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Preparation and Degassing:
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Action: Dissolve 1-iododibenzo[b,d]furan (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of anhydrous DMF and Triethylamine (TEA) (3:1 ratio). Purge the solution with Argon for 15 minutes.
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Causality: Degassing is critical. The presence of oxygen will induce the oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming the reagent and drastically reducing the yield of the desired cross-coupled product.
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Catalyst Loading:
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Action: Under a strict Argon atmosphere, add Pd(PPh3)4 (5 mol%) and CuI (10 mol%).
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Causality: The Pd(0) species initiates the oxidative addition into the C-I bond. The CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step to the palladium center.
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Reaction Execution and Monitoring:
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Action: Stir the reaction mixture at 60 °C for 4–6 hours. Monitor the consumption of the aryl iodide via LC-MS or TLC (Hexane/Ethyl Acetate 9:1).
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Causality: 1-Iododibenzo[b,d]furan is highly reactive; temperatures exceeding 60 °C are generally unnecessary and may lead to the degradation of sensitive alkyne partners.
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Workup and Purification:
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Action: Quench the reaction with saturated aqueous NH4Cl to complex the copper salts. Extract with Ethyl Acetate, dry over anhydrous Na2SO4 , and purify via silica gel flash chromatography.
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Protocol B: Handling, Storage, and Stability Management
Objective: Prevent the degradation of 1-iododibenzo[b,d]furan stocks.
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Storage Conditions:
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Action: Store the compound at 2-8 °C in an amber or opaque, tightly sealed container[4].
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Causality: Aryl iodides are susceptible to photo-induced homolytic cleavage. Exposure to UV/ambient light breaks the C-I bond, generating highly reactive aryl radicals and liberating iodine gas ( I2 ). This degradation is visually identifiable as the solid shifts from light yellow to a deep, dark yellow/brown. Cold storage minimizes thermal kinetic energy, further suppressing spontaneous degradation pathways.
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References
- ATK Chemical Company Limited. "1-iododibenzo[b,d]furan Product Specifications and Properties". Echemi.
- ChemicalBook. "1-iododibenzo[b,d]furan | 857784-97-5 Chemical Properties". ChemicalBook.
- Yempala T, Sridevi JP, Yogeeswari P, Sriram D, Kantevari S. "Design, Synthesis and Antitubercular Evaluation of Novel 2-substituted-3H-benzofuro Benzofurans via Palladium-Copper Catalysed Sonagashira Coupling Reaction". Bioorganic & Medicinal Chemistry Letters (PubMed).
- OLED-Intermediates. "Custom Furan Derivatives Manufacturers, Suppliers". OLED-Intermediates.
Sources
- 1. echemi.com [echemi.com]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. Design, synthesis and antitubercular evaluation of novel 2-substituted-3H-benzofuro benzofurans via palladium-copper catalysed Sonagashira coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-iododibenzo[b,d]furan | 857784-97-5 [chemicalbook.com]
